![molecular formula C18H22N2O3S B2654780 N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide CAS No. 941951-18-4](/img/structure/B2654780.png)

N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

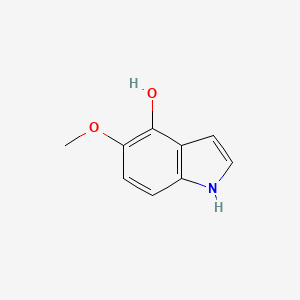

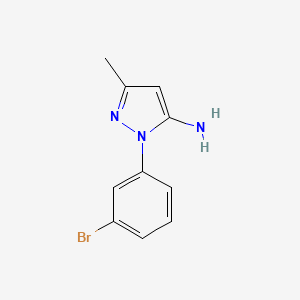

“N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 4-methylphenyl group (a benzene ring with a methyl group at the 4th position), a sulfonylamino group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amino group), and a butanamide group (a four-carbon chain with a carboxamide group at one end) .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide”, namely N-Benzyl-4-methylbenzamide, has been reported . The structure of the compound you’re interested in would be similar, but with an additional sulfonylamino group attached to the 4-methylphenyl group .Scientific Research Applications

Virology and Antiviral Research

A study by Buerger et al. (2001) discovered a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, highlighting its potential in addressing viral DNA maturation challenges without affecting viral DNA synthesis, transcription, and translation. This research provides insight into viral DNA maturation processes and the development of antiviral drugs with excellent safety profiles Buerger et al., 2001.

Polymer Science and Membrane Technology

Padaki et al. (2013) investigated the synthesis, characterization, and desalination study of composite nanofiltration (NF) membranes using novel polymers. This research contributes to the development of hydrophilic membranes with significant salt rejection properties, demonstrating the application of such chemicals in enhancing water treatment technologies Padaki et al., 2013.

Medicinal Chemistry and Drug Development

Wagner et al. (2007) explored novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs) for potential use in molecular imaging of activated MMPs with positron emission tomography (PET). This study offers insights into the design of diagnostic tools for detecting pathological processes Wagner et al., 2007.

Environmental Science

Research on the Friedel-Crafts sulfonylation reaction in ionic liquids by Nara et al. (2001) demonstrates an unconventional reaction medium for the sulfonylation of benzene and substituted benzenes. This study highlights the enhanced reactivity and potential environmental benefits of using ionic liquids in chemical reactions Nara et al., 2001.

Future Directions

The future directions for the study of “N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide” could include further investigation into its synthesis, properties, and potential applications. It could also be interesting to study its biological activity, given the known activities of related compounds .

properties

IUPAC Name |

N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-15-9-11-17(12-10-15)24(22,23)20-13-5-8-18(21)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGLEXYVCJQLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide](/img/structure/B2654699.png)

![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)

![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)

![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)

![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)